molecular formula C20H43NO10 B609563 NH-bis(PEG4-OH) CAS No. 63721-06-2

NH-bis(PEG4-OH)

Cat. No.: B609563
CAS No.: 63721-06-2
M. Wt: 457.56
InChI Key: IDUORIHIPQGGGX-UHFFFAOYSA-N
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Description

NH-bis(PEG4-OH) is a branched polyethylene glycol derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, carbonyls, and other functional groups. The hydroxyl groups enable further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

NH-bis(PEG4-OH) can be synthesized through various routes, including nucleophilic displacement reactions involving polyethylene glycol derivatives. One common method involves the reaction of polyethylene glycol with tosylate, mesylate, or bromide to form the desired product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of NH-bis(PEG4-OH) involves large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

NH-bis(PEG4-OH) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like N-hydroxysuccinimide esters .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

NH-bis(PEG4-OH) has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of NH-bis(PEG4-OH) involves its ability to react with various functional groups through its amino and hydroxyl groups. This reactivity allows it to form stable covalent bonds with target molecules, facilitating its use in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

NH-bis(PEG4-OH) is unique due to its branched structure and the presence of both amino and hydroxyl groups. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO10/c22-3-7-26-11-15-30-19-17-28-13-9-24-5-1-21-2-6-25-10-14-29-18-20-31-16-12-27-8-4-23/h21-23H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUORIHIPQGGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)NCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70803429
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63721-06-2
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63721-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,29-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70803429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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